5-Cyclopropoxy-N,2-dimethylisonicotinamide
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Overview
Description
5-Cyclopropoxy-N,2-dimethylisonicotinamide is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.324 g/mol . It is known for its unique structure, which includes a cyclopropoxy group and a dimethylisonicotinamide moiety. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-N,2-dimethylisonicotinamide typically involves the reaction of cyclopropylamine with 2,6-dimethylisonicotinic acid under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which is then reacted with cyclopropylamine to yield the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-N,2-dimethylisonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile employed .
Scientific Research Applications
5-Cyclopropoxy-N,2-dimethylisonicotinamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-N,2-dimethylisonicotinamide involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, including inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Cyclopropoxy-2-isopropyl-N,n-dimethylisonicotinamide
- 5-Cyclopropoxy-2-(dimethylamino)-N,n-dimethylisonicotinamide
Uniqueness
5-Cyclopropoxy-N,2-dimethylisonicotinamide is unique due to its specific structural features, including the cyclopropoxy group and the dimethylisonicotinamide moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
5-cyclopropyloxy-N,2-dimethylpyridine-4-carboxamide |
InChI |
InChI=1S/C11H14N2O2/c1-7-5-9(11(14)12-2)10(6-13-7)15-8-3-4-8/h5-6,8H,3-4H2,1-2H3,(H,12,14) |
InChI Key |
XYNCKWMDAFQMDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)OC2CC2)C(=O)NC |
Origin of Product |
United States |
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